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Compound of Interest

Compound Name: SPR741

Cat. No.: B15563043

Introduction

SPR741 is an investigational cationic peptide, derived from polymyxin B, engineered to
function as an antibiotic potentiator.[1][2] It is designed to disrupt the outer membrane of Gram-
negative bacteria, thereby increasing its permeability and enabling co-administered antibiotics
to reach their intracellular targets more effectively.[1][3] Unlike its parent compound, SPR741
has minimal intrinsic antibacterial activity and has been chemically modified to reduce the
nephrotoxicity associated with the polymyxin class.[4][5][6][7][8] This guide provides a
comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of
SPR741, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of SPR741 has been evaluated in both preclinical models and
human clinical trials. These studies have characterized its absorption, distribution, metabolism,
and excretion, providing a foundation for dosing regimen selection.

Human Pharmacokinetics

Phase 1 studies in healthy adult subjects have demonstrated that SPR741 exhibits a linear and
dose-proportional pharmacokinetic profile.[4]

Single Ascending Dose (SAD) Study:
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Following a single 1-hour intravenous infusion of SPR741 at doses ranging from 100 mg to 800
mg, the plasma concentration peaked at approximately one hour and then declined over a 24-
hour period.[4][9] The mean half-life (t¥2) ranged from 2.0 to 3.8 hours.[4][9] A significant portion
of the administered dose, over 50%, was excreted unchanged in the urine within the first 4
hours post-dose for doses between 100 mg and 800 mg.[4][5][6][10]

Dose Cmax (pg/mL) AUC (pg*h/mL) t'z (h)

100 mg 10.1+1.9 228+ 3.4 20+0.2
200 mg 20.3+4.2 47.9+9.1 23%0.3
400 mg 41.5+9.0 101.0+19.0 26+04
800 mg 85.1+18.2 215.0+45.0 38+1.2

Data are presented as
mean + standard
deviation. Sourced
from Eckburg et al.,
2019.[4]

Multiple Ascending Dose (MAD) Study:

In a study where SPR741 was administered as a 1-hour infusion every 8 hours for 14 days,
there was no evidence of drug accumulation at doses up to 400 mg.[4][5] The mean half-life
was approximately 2.2 hours on day 1 and ranged from 3.2 to 14.0 hours on day 14.[4][5]
Mean trough plasma concentrations remained stable from the second day through the end of
the study.[4]
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Dose (q8h) Day Cmax (pg/mL) AUCO-8h t% (h)
(ng*himL)

50 mg 1 52+0.8 11.2+1.7 22x0.2

14 59+£1.0 13.9+2.6 3.2+x04

200 mg 1 20.9+35 457+7.9 22+0.3

14 24.3+5.1 58.9+12.1 4.0+0.9

400 mg 1 42.1+8.1 98.6 £18.9 22+0.3

14 50.1+£11.2 129.0 £ 29.8 14.0+£11.9

Data are
presented as
mean * standard
deviation.
Sourced from
Eckburg et al.,
2019.[4]

Drug-Drug Interactions

Coadministration of a single 400 mg intravenous dose of SPR741 with B-lactam antibiotics,
including piperacillin-tazobactam, ceftazidime, and aztreonam, did not result in any significant
alteration of the pharmacokinetic profiles of either SPR741 or the partner antibiotics.[4][5][9]

Animal Pharmacokinetics

In neutropenic murine thigh infection models, subcutaneously administered SPR741 was well-
absorbed.[11] A one-compartment model best described the pharmacokinetic parameters,
which included a volume of distribution (V) of 0.35 L/kg, an absorption rate constant (ko1) of
16.15 h~1, and an elimination rate constant (kio) of 1.56 h=1.[11]

Pharmacodynamics
Mechanism of Action
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SPR741 is a polymyxin B derivative that lacks the fatty acyl tail and has a reduced net positive
charge.[7][8][9][12] These madifications diminish its intrinsic antibacterial activity and reduce its
potential for nephrotoxicity.[7][8][9] The primary mechanism of action of SPR741 is the
disruption of the outer membrane of Gram-negative bacteria.[3][12] It interacts with the
lipopolysaccharide (LPS) in the outer membrane, causing perturbations and increasing
membrane permeability.[9][12] This allows co-administered antibiotics, which may otherwise be
unable to penetrate the outer membrane, to access their targets within the bacterial cell.[1][3]
Studies have shown that SPR741 induces the expression of RCSAB, a stress sensor for outer
membrane perturbation, confirming its targeted effect.[12]
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Mechanism of Action of SPR741
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Workflow of Murine Thigh Infection Model
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Clinical Pharmacokinetic Study Design
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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